molecular formula C6H14O3 B041559 2,2-Diethoxyethanol CAS No. 621-63-6

2,2-Diethoxyethanol

Cat. No. B041559
CAS RN: 621-63-6
M. Wt: 134.17 g/mol
InChI Key: IKKUKDZKIIIKJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Diethoxy-2,5-dihydrofurans involves the reaction of 1,2-hydroxyketones with (2,2-diethoxyvinylidene)triphenylphosphorane or (2,2-diethoxyvinyl)triphenylphosphonium tetrafluoroborates. This process can yield 2,2-diethoxy-2.5-dihydrofurans, which, depending on the reaction conditions, can be hydrolyzed to give 2(5H)furanones and 2-ethoxyfurans, respectively. These compounds participate in various chemical reactions, including Diels-Alder reactions, demonstrating the versatility of 2,2-diethoxy compounds in synthetic chemistry (Saalfrank et al., 1994).

Molecular Structure Analysis

The molecular structure of 2,2-diethoxy compounds, including 2,2-diethoxyethanol, can be elucidated through techniques such as X-ray structure analysis. For example, the structure of a barrelenone derivative was established unequivocally by X-ray analysis, highlighting the ability to determine complex molecular geometries of diethoxy-related compounds and their derivatives, which is crucial for understanding their reactivity and properties (Saalfrank et al., 1994).

Chemical Reactions and Properties

2,2-Diethoxyethanol and its derivatives undergo various chemical reactions, including photocatalytic and Diels-Alder reactions. The compounds exhibit unique reactivity patterns, such as the ability to undergo photocatalytic dehydrogenation processes and participate in cycloadditions, showcasing their potential in synthetic and applied chemistry. For instance, 2-ethoxyfurans readily participate in Diels-Alder reactions with different dienophiles, leading to a variety of Diels-Alder products and demonstrating the chemical versatility of diethoxy-containing compounds (Saalfrank et al., 1994).

Scientific Research Applications

  • Toxicity and Health Effects :

    • Pancreas Damage and Diabetes in Mice : Exposure to 2-methoxyethanol increases blood glucose levels and decreases nitric oxide levels in mice, potentially causing insulin resistance and damage to the pancreas, which could lead to diabetes (Darmanto et al., 2018).
    • Reproductive Toxicity in Rats : 2-methoxyethanol exposure can cause testicular toxicity, which is reduced by serine, acetate, sarcosine, and glycine. These compounds potentially protect by donating one-carbon units for purine base biosynthesis (Mebus et al., 1989).
  • Biological and Chemical Interactions :

    • Brain Development : Treatment with 2-methoxyethanol at gestation day 12 increases the expression of the protein vimentin in embryonic brain development, possibly aiding in brain repair through cell migration (Irnidayanti et al., 2010).
    • Molecular Interactions : Cyclohexane and 2-ethoxyethanol exhibit significant molecular interactions, potentially forming hydrogen bonds and creating a quasi-aprotic solvent useful in various industries (Durgabhavani et al., 2019).
  • Industrial and Environmental Applications :

    • Photocatalytic Conversion : A non-precious metal photocatalyst effectively converts ethanol into value-added 1,1-diethoxyethane and hydrogen under visible light, presenting a promising strategy for bioethanol production (Chao et al., 2018).
    • Nanocomposite Gas Sensing : Y2O3-ZnO nanocomposites show excellent performance in sensing 2-methoxyethanol gas at room temperature, with high response, sharp response-recovery times, good selectivity, and stability (Shruthi et al., 2019).

Safety And Hazards

2,2-Diethoxyethanol is harmful by inhalation, in contact with skin, and if swallowed . It is a combustible liquid . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-diethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-3-8-6(5-7)9-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKUKDZKIIIKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211155
Record name 2,2-Diethoxyethanol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxyethanol

CAS RN

621-63-6
Record name 2,2-Diethoxyethanol
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Record name 2,2-Diethoxyethanol
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Record name 621-63-6
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Record name 2,2-Diethoxyethanol
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Record name 2,2-diethoxyethanol
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Record name 2,2-DIETHOXYETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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